molecular formula C19H19NO6S B12604554 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid CAS No. 648869-33-4

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid

Cat. No.: B12604554
CAS No.: 648869-33-4
M. Wt: 389.4 g/mol
InChI Key: QRNARTTYJYKKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a sulfamoyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with a methyl group.

    Introduction of the oxopentanoyl group: This step involves the acylation of the 3-methylphenyl group with a suitable acylating agent.

    Formation of the sulfamoyl group: This can be done by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid: Unique due to its specific structure and combination of functional groups.

    This compound derivatives: Variations in the substituents can lead to different properties and applications.

    Other sulfamoylbenzoic acids: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648869-33-4

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[[2-(3-methylphenyl)-4-oxopentanoyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C19H19NO6S/c1-12-4-3-5-15(10-12)17(11-13(2)21)18(22)20-27(25,26)16-8-6-14(7-9-16)19(23)24/h3-10,17H,11H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

QRNARTTYJYKKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.